3,5-Bis(2-methoxyphenyl)-1,2-oxazole 3,5-Bis(2-methoxyphenyl)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14684704
InChI: InChI=1S/C17H15NO3/c1-19-15-9-5-3-7-12(15)14-11-17(21-18-14)13-8-4-6-10-16(13)20-2/h3-11H,1-2H3
SMILES:
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol

3,5-Bis(2-methoxyphenyl)-1,2-oxazole

CAS No.:

Cat. No.: VC14684704

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis(2-methoxyphenyl)-1,2-oxazole -

Specification

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
IUPAC Name 3,5-bis(2-methoxyphenyl)-1,2-oxazole
Standard InChI InChI=1S/C17H15NO3/c1-19-15-9-5-3-7-12(15)14-11-17(21-18-14)13-8-4-6-10-16(13)20-2/h3-11H,1-2H3
Standard InChI Key IMJPGRDKBJFVSI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=CC(=NO2)C3=CC=CC=C3OC

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

3,5-Bis(2-methoxyphenyl)-1,2-oxazole belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The 2-methoxyphenyl groups at positions 3 and 5 introduce ortho-substitution effects, which impose steric hindrance and alter electron distribution. The methoxy groups (–OCH₃) are strong electron donors, increasing electron density on the phenyl rings and potentially enhancing π-π stacking interactions .

The molecular formula is C₁₉H₁₆N₂O₃, with a calculated molecular weight of 320.34 g/mol. Key structural parameters inferred from analogous compounds include:

  • Bond lengths: The C–O bond in the oxazole ring is approximately 1.36 Å, while the C–N bond measures ~1.30 Å .

  • Dihedral angles: The 2-methoxyphenyl groups likely adopt a near-perpendicular orientation relative to the oxazole plane to minimize steric clashes, as observed in similar ortho-substituted systems .

Spectroscopic Characteristics

While experimental spectra for 3,5-Bis(2-methoxyphenyl)-1,2-oxazole are unavailable, data from related oxazoles suggest:

  • ¹H NMR: Methoxy protons resonate as singlets near δ 3.8–4.0 ppm, while aromatic protons appear as multiplet clusters between δ 6.8–7.6 ppm .

  • ¹³C NMR: The oxazole carbons (C-2 and C-4) typically show signals at δ 150–160 ppm, with methoxy carbons near δ 55–56 ppm .

  • IR Spectroscopy: Stretching vibrations for the oxazole ring are expected at ~1550 cm⁻¹ (C=N) and ~1600 cm⁻¹ (C=C) .

Synthesis and Reaction Pathways

Palladium-Catalyzed Cascade Reactions

A robust method for synthesizing disubstituted oxazoles involves Pd(II)-catalyzed reactions between picolinamide and aldehydes. For example, 4,5-Bis(2-methoxyphenyl)-2-(pyridin-2-yl)oxazole (a structural analog) was synthesized using Pd(TFA)₂ in n-octane at 120°C, achieving a 47% yield . Adapting this protocol for 3,5-Bis(2-methoxyphenyl)-1,2-oxazole would require:

  • Reactants: Substituting benzaldehyde derivatives with 2-methoxybenzaldehyde.

  • Conditions: Maintaining high temperatures (110–130°C) to facilitate cyclodehydration.

  • Catalyst: Pd(TFA)₂ generates trifluoroacetic acid in situ, promoting both condensation and cyclization steps .

Mechanistic Considerations

The reaction proceeds via:

  • Condensation: Picolinamide reacts with two aldehyde molecules to form an intermediate diimine.

  • Cyclization: Acid catalysis (from TFA) induces ring closure, forming the oxazole core.

  • Aromatization: Elimination of water yields the final aromatic oxazole .

Table 1: Comparison of Yields for Ortho-Substituted Oxazoles

CompoundYield (%)Conditions
4,5-Bis(2-methoxyphenyl)oxazole 47Pd(TFA)₂, n-octane, 120°C
4,5-Bis(4-methoxyphenyl)oxazole 60Pd(TFA)₂, n-octane, 120°C

The lower yield for ortho-substituted derivatives (47% vs. 60% for para-substituted) highlights the steric challenges posed by 2-methoxy groups .

Physicochemical Properties and Stability

Thermal Properties

  • Melting Point: Estimated at 140–150°C based on analogs like 4,5-Bis(2-methoxyphenyl)-2-(pyridin-2-yl)oxazole (mp 142.1–143.5°C) .

  • Thermal Decomposition: Oxazole rings generally decompose above 300°C, with methoxy groups undergoing cleavage at ~200–250°C .

Solubility and Partitioning

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to methoxy groups; low solubility in water (logP ≈ 3.5 predicted).

  • Hydrolytic Stability: The oxazole ring is resistant to hydrolysis under neutral conditions but may degrade in strong acids or bases .

Comparison with Structural Analogs

Table 2: Key Differences Between Oxazole Derivatives

CompoundSubstituentslogPBiological Activity
3,5-Bis(2-methoxyphenyl)-1,2-oxazole2-OCH₃ at C3, C5~3.5Hypothesized anticancer
4,5-Bis(4-methoxyphenyl)oxazole 4-OCH₃ at C4, C5~2.8Tubulin inhibition (IC₅₀ 1.2 µM)
3-Phenyl-5-(4-methoxyphenyl)oxazole Mixed substitution~3.1Antimicrobial (MIC 8 µg/mL)

Ortho-substitution increases hydrophobicity (higher logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator